Quarfloxacin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

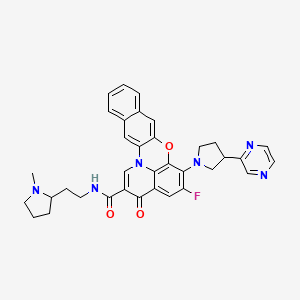

IUPAC Name |

15-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQIDNWTQOYDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Quarfloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quarfloxacin (CX-3543) is a fluoroquinolone derivative with significant antineoplastic properties. Its complex molecular architecture, featuring a pentacyclic benzopyrido[3,2,1-kl]phenoxazine core and chiral side chains, presents a notable challenge in chemical synthesis and purification. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the preparation of key intermediates and their subsequent assembly. Furthermore, it outlines the purification strategies essential for obtaining this compound with high purity, a critical requirement for its therapeutic application.

Introduction

This compound is a novel anticancer agent that functions by disrupting the interaction between the nucleolin protein and G-quadruplex DNA structures within ribosomal DNA, leading to the inhibition of ribosome biogenesis and subsequent apoptosis in cancer cells. The intricate structure of this compound necessitates a multi-step synthetic route, involving the formation of a complex heterocyclic core and the stereoselective introduction of two distinct chiral pyrrolidine-containing side chains. This guide will delineate the key synthetic transformations and purification methodologies based on available scientific literature and patents.

Chemical Synthesis of the this compound Core and Side Chains

The synthesis of this compound can be conceptually divided into three main parts: the construction of the benzopyrido[3,2,1-kl]phenoxazine core, and the separate syntheses of the two chiral side chains, followed by their coupling to the core.

Synthesis of the Benzopyrido[3,2,1-kl]phenoxazine Core

The formation of the pentacyclic core of this compound is a critical and complex part of the synthesis. While specific details for this compound's core synthesis are proprietary, a general approach can be inferred from patents related to phenoxazine (B87303) compounds, such as the process described in patent US20060063761A1 for the preparation of benzothiazole (B30560) and phenoxazine compounds.

A plausible synthetic route would likely involve the initial formation of a substituted quinolone intermediate, which is a common strategy in the synthesis of fluoroquinolone antibiotics. This intermediate would then undergo a cyclization reaction to form the phenoxazine ring system.

Key Experimental Protocol (General Approach):

A typical synthesis might involve the reaction of a substituted 2-aminophenol (B121084) with a di-halo-aromatic compound containing an electron-withdrawing group to facilitate nucleophilic aromatic substitution. The resulting diaryl ether could then be cyclized to form the phenoxazine ring. Further functionalization of this core would be necessary to introduce the carboxylic acid group and the fluorine atom at the required positions for subsequent coupling with the side chains.

Synthesis of the Chiral Side Chains

2.2.1. Synthesis of (R)-3-(Pyrazin-2-yl)pyrrolidine

The synthesis of this chiral pyrrolidine (B122466) derivative is a crucial step. A potential synthetic strategy could involve the use of a chiral starting material, such as a derivative of proline, to establish the desired stereochemistry. The pyrazinyl moiety can be introduced via a nucleophilic substitution or a cross-coupling reaction.

2.2.2. Synthesis of (S)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)amine

This side chain can be synthesized starting from (S)-proline. The carboxylic acid of proline can be reduced to an alcohol, which can then be converted to a leaving group for subsequent displacement with an amino group precursor. The N-methylation can be achieved through reductive amination or by using a methylating agent.

Assembly of this compound and Final Purification

The final steps in the synthesis of this compound involve the coupling of the two chiral side chains to the functionalized benzopyrido[3,2,1-kl]phenoxazine core. These are typically nucleophilic aromatic substitution reactions where the amino groups of the pyrrolidine derivatives displace a halogen atom (e.g., fluorine or chlorine) on the core.

Key Experimental Protocol (General Coupling Reaction):

The reaction is generally carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at an elevated temperature. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the hydrogen halide formed during the reaction.

Purification:

The purification of the final this compound product is critical to remove any unreacted starting materials, by-products, and stereoisomers. A multi-step purification process is typically employed:

-

Extraction: The crude reaction mixture is first subjected to an aqueous workup to remove inorganic salts and water-soluble impurities.

-

Chromatography: Column chromatography is a key step for separating the desired product from closely related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used for the final purification of highly pure active pharmaceutical ingredients.

-

Crystallization: The purified this compound is then crystallized from a suitable solvent or a mixture of solvents to obtain a solid form with high purity and a defined crystalline structure.

Quantitative Data

Due to the proprietary nature of the drug development process, specific quantitative data such as reaction yields and purity levels for the synthesis of this compound are not publicly available. However, for analogous fluoroquinolone syntheses, yields for individual steps can range from moderate to high, with overall yields being a key consideration in process optimization. Purity requirements for the final active pharmaceutical ingredient are typically very high, often exceeding 99.5%.

| Parameter | Typical Range for Fluoroquinolone Synthesis |

| Individual Step Yield | 60-95% |

| Overall Yield | 10-30% |

| Final Purity (by HPLC) | > 99.5% |

Visualizing the Synthetic Workflow

The following diagrams illustrate the conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: General purification workflow for this compound.

Conclusion

The chemical synthesis of this compound is a complex undertaking that requires careful planning and execution of numerous synthetic steps, including the stereoselective synthesis of its chiral side chains and the construction of its unique pentacyclic core. The purification of the final compound is equally critical to ensure its suitability for pharmaceutical use. While the specific details of the industrial-scale synthesis are not fully in the public domain, this guide provides a comprehensive overview of the plausible synthetic strategies and purification methodologies based on the current understanding of fluoroquinolone and phenoxazine chemistry. Further research and process development will be essential for the efficient and scalable production of this promising anticancer agent.

Quarfloxacin's Untapped Potential: A Structural Exploration Beyond Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quarfloxacin (CX-3543), a molecule of significant interest in oncology, belongs to the well-established fluoroquinolone class of compounds. While its clinical development has primarily focused on its role as a G-quadruplex stabilizer for anticancer therapy, its structural heritage as a fluoroquinolone suggests a potential, yet largely unexplored, antibacterial activity. This technical guide delves into the structure-activity relationships (SAR) of this compound, bridging the gap between its known anticancer mechanisms and its putative antibacterial properties. Drawing upon the extensive knowledge of fluoroquinolone SAR, this document aims to provide a foundational understanding for researchers interested in exploring this compound and its derivatives as a potential source of new antibacterial agents.

The Fluoroquinolone Backbone: A Foundation for Antibacterial Activity

The antibacterial efficacy of fluoroquinolones is intrinsically linked to their chemical structure. The core scaffold, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, is essential for their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The structure of this compound incorporates this fundamental pharmacophore, suggesting an inherent potential for antibacterial action.

The potency and spectrum of activity of fluoroquinolones are modulated by substitutions at various positions of the quinolone ring system. Understanding these general SAR principles is key to postulating the antibacterial potential of this compound and guiding the design of future analogues.

General Structure-Activity Relationships of Fluoroquinolones

The following table summarizes the well-established SAR for the fluoroquinolone class, providing a framework for understanding the potential contributions of this compound's structural features to its antibacterial activity.

| Position | Substituent | Influence on Antibacterial Activity |

| N-1 | Cyclopropyl | Broadens spectrum and increases potency against both Gram-positive and Gram-negative bacteria. |

| C-5 | Amino | Generally enhances overall antibacterial potency. |

| C-6 | Fluorine | Crucial for potent activity; increases cell penetration and gyrase inhibition. |

| C-7 | Piperazine/Pyrrolidine | Significantly impacts spectrum of activity, potency, and pharmacokinetic properties. Substitutions on this ring can enhance Gram-positive activity. |

| C-8 | Halogen (F, Cl) / Methoxy (B1213986) | A fluorine or chlorine at this position can improve oral absorption and enhance activity against anaerobic bacteria. A methoxy group can reduce phototoxicity. |

This compound's Structure: A Blend of Anticancer and Potential Antibacterial Features

This compound possesses a complex and unique chemical structure that distinguishes it from traditional antibacterial fluoroquinolones. Its design was optimized for G-quadruplex stabilization, a mechanism central to its anticancer effects. However, several of its structural motifs align with those known to confer potent antibacterial activity.

Key Structural Features of this compound:

-

Fluoroquinolone Core: The foundational scaffold for antibacterial activity is present.

-

C-6 Fluorine: This critical substituent for potent gyrase inhibition is a feature of this compound.

-

Complex C-7 and N-1 Substituents: These large and intricate groups were designed to interact with G-quadruplex DNA. Their impact on bacterial topoisomerase binding is unknown and represents a key area for future investigation. The bulky nature of these substituents may enhance activity against certain bacterial species or, conversely, hinder binding to the target enzymes.

Quantitative Data: A Glimpse into Antibacterial Potential

While comprehensive studies on the antibacterial SAR of this compound are not publicly available, a notable study has demonstrated its activity against Staphylococcus aureus. This provides a crucial piece of quantitative evidence for its antibacterial potential.

| Compound | Organism | IC50 (µM) |

| This compound | Staphylococcus aureus | >5 |

Note: This IC50 value was determined in a study focused on G4-ligand activity as a potential antibacterial mechanism, which is distinct from the typical fluoroquinolone mechanism of topoisomerase inhibition.

The lack of extensive minimum inhibitory concentration (MIC) data against a broad panel of bacterial pathogens, as well as IC50 values for DNA gyrase and topoisomerase IV inhibition, highlights a significant gap in the current understanding of this compound's antibacterial profile.

Experimental Protocols

To facilitate further research into the antibacterial properties of this compound and its analogues, this section outlines standard experimental protocols for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Test Compound: The test compound (this compound or its analogue) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory effect of a compound on the target enzymes of fluoroquinolones.

1. DNA Gyrase Supercoiling Assay:

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and varying concentrations of the test compound in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

-

Termination: The reaction is stopped by the addition of a stop solution containing a DNA intercalating dye and loading buffer.

-

Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

2. Topoisomerase IV Decatenation Assay:

This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes).

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IV, ATP, and varying concentrations of the test compound in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Termination and Electrophoresis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. Decatenated DNA minicircles migrate faster than the catenated network.

-

Visualization and Quantification: The amount of decatenated DNA is quantified to determine the IC50 value.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To conceptualize the research direction for exploring this compound's antibacterial potential, the following diagrams, generated using the DOT language, illustrate the established fluoroquinolone mechanism of action and a proposed experimental workflow.

Caption: Postulated mechanism of antibacterial action for this compound.

Caption: Proposed workflow for this compound antibacterial SAR studies.

Conclusion and Future Directions

This compound stands at an interesting crossroads of medicinal chemistry. While its journey in oncology is well-documented, its potential as an antibacterial agent remains a largely uncharted territory. The structural elements it shares with potent fluoroquinolone antibiotics, coupled with preliminary data showing activity against S. aureus, provide a compelling rationale for further investigation.

The path forward requires a systematic exploration of this compound's antibacterial SAR. The synthesis and screening of a focused library of analogues, with modifications at the C-7 and N-1 positions, will be crucial in elucidating the structural requirements for potent antibacterial activity. Quantitative analysis of their effects on bacterial growth (MICs) and their inhibition of DNA gyrase and topoisomerase IV (IC50s) will provide the necessary data to build a comprehensive SAR model.

By leveraging the extensive knowledge of fluoroquinolone chemistry and pharmacology, the scientific community has a unique opportunity to repurpose and optimize a fascinating molecular scaffold, potentially unlocking a new class of antibacterial agents from an unexpected source. This endeavor could not only expand our therapeutic arsenal (B13267) against resistant bacteria but also provide deeper insights into the molecular interactions that govern the dual activities of this remarkable compound.

Unveiling the Structural Elusiveness of Quarfloxacin: A Technical Guide

While the precise crystal structure of the G-quadruplex-targeting agent Quarfloxacin (CX-3543) remains elusive in the public domain, this technical guide provides a comprehensive overview of the analytical methodologies that would be employed for its structural elucidation. It also delves into the established mechanism of action of this compound and the broader fluoroquinolone class, offering a framework for understanding its therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols and conceptual diagrams to facilitate a deeper understanding of the structural analysis of complex small molecules like this compound.

Mechanism of Action: A Dual-Pronged Assault

This compound, a novel fluoroquinolone derivative, exhibits a distinct mechanism of action that sets it apart from many of its predecessors. While it retains the foundational activity of fluoroquinolones—the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV—its primary therapeutic potential in cancer is attributed to its ability to target G-quadruplexes.[1]

G-quadruplexes are four-stranded secondary structures that can form in guanine-rich nucleic acid sequences.[2] These structures are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression.[2] this compound is designed to selectively bind to and stabilize G-quadruplexes, particularly within the ribosomal DNA (rDNA).[3] This interaction disrupts the binding of the nucleolin protein to these structures, a process critical for ribosomal RNA (rRNA) biogenesis.[3][] The inhibition of ribosome synthesis ultimately leads to apoptosis in cancer cells, which are often characterized by upregulated rRNA production.[3][]

The dual mechanism involving both topoisomerase II and G-quadruplex interactions was a key aspect of the design strategy for this compound's precursor, QQ58.[1] This multifaceted approach highlights a sophisticated strategy in modern drug design, aiming to enhance efficacy and potentially circumvent resistance mechanisms.

Data Presentation: A Hypothetical Framework

As the specific crystallographic data for this compound is not publicly available, the following table presents a hypothetical data set for a fluoroquinolone derivative. This serves as an illustrative example of the quantitative data that would be generated from a successful crystal structure analysis.

| Crystallographic Parameter | Hypothetical Fluoroquinolone Derivative |

| Empirical Formula | C17H18FN3O3 |

| Formula Weight | 347.35 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 9.89 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (Å3) | 1540.2 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.50 |

| Absorption Coefficient (mm-1) | 0.12 |

| F(000) | 728 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8950 |

| Independent reflections | 3540 [R(int) = 0.045] |

| Goodness-of-fit on F2 | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

Experimental Protocols

The structural elucidation of a small molecule like this compound, particularly in complex with its biological targets, necessitates a multi-pronged approach, primarily relying on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. Single Crystal X-ray Crystallography

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]

A. Crystallization

The primary and often most challenging step is to obtain a high-quality single crystal suitable for diffraction.[5]

-

Material Purification: this compound must be synthesized and purified to the highest possible degree to ensure crystal homogeneity.

-

Solvent Screening: A wide range of solvents and solvent mixtures are screened to identify conditions under which this compound has limited solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of this compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

-

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir gradually increases the concentration of this compound in the drop, promoting crystallization.

-

Cooling Crystallization: A saturated solution of this compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.

-

-

Co-crystallization with Target: To understand the binding mode, co-crystallization with its biological target (e.g., a G-quadruplex DNA sequence) is attempted.[6][7][8] This involves mixing the purified target and this compound before initiating crystallization trials.[7][8]

References

- 1. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. journals.iucr.org [journals.iucr.org]

Unveiling the Molecular Architecture of Quarfloxacin: A Technical Guide to Structure Elucidation and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation and spectroscopic analysis of Quarfloxacin (also known as Itarnafloxin or CX-3543), a potent fluoroquinolone derivative. By integrating data from various analytical techniques, a complete and unambiguous structural assignment can be achieved. This document outlines the key experimental protocols, presents data in a structured format, and visualizes the analytical workflow.

This compound: Structural and Chemical Identity

This compound is a complex heterocyclic molecule with the chemical formula C₃₅H₃₃FN₆O₃ and a molecular weight of 604.67 g/mol .[1][2] Its core structure is based on the fluoroquinolone scaffold, which is crucial for its biological activity. The systematic IUPAC name for this compound is 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁷,²¹]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₃₅H₃₃FN₆O₃[1] |

| Molecular Weight | 604.67 g/mol [1] |

| IUPAC Name | 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁷,²¹]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide[3] |

| SMILES | CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O[3] |

| InChIKey | WOQIDNWTQOYDLF-CGAIIQECSA-N[1] |

| CAS Number | 865311-47-3[3] |

| Synonyms | Itarnafloxin, CX-3543[2][3] |

Spectroscopic Analysis Workflow

The structural elucidation of a complex molecule like this compound relies on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, lead to a definitive structural assignment. The general workflow for this process is outlined below.

Experimental Protocols and Data Interpretation

While specific experimental data for this compound is not publicly available, this section outlines the standard protocols and expected data for the key spectroscopic techniques used in the analysis of fluoroquinolones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Experimental Protocol: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared at a known concentration. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam spectrophotometer.

Table 2: Illustrative UV-Vis Spectroscopic Data for a Fluoroquinolone

| Parameter | Value | Interpretation |

| λmax 1 | ~280 nm | π → π* transition in the quinolone core |

| λmax 2 | ~330 nm | n → π* transition associated with the carbonyl group and extended conjugation |

| Molar Absorptivity (ε) | Concentration-dependent | Proportional to the probability of the electronic transition |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum of a solid sample of this compound is typically recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Table 3: Illustrative IR Spectroscopic Data for a Fluoroquinolone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Broad | N-H stretching (amine and amide) |

| ~3050 | Weak | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1620 | Strong | C=O stretching (amide) |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

| ~1280 | Strong | C-N stretching |

| ~1100 | Strong | C-O-C stretching (ether linkage) |

| ~1050 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs.

Experimental Protocol: A dilute solution of this compound is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrum is recorded, and fragmentation can be induced for MS/MS analysis.

Table 4: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |

| [M+H]⁺ (Calculated) | 605.2677 | C₃₅H₃₄FN₆O₃⁺ |

| [M+H]⁺ (Observed) | 605.xxxx | High-accuracy mass measurement confirms the elemental composition |

| Major Fragments | Varies | Provides clues to the connectivity of the different structural components |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used.

Experimental Protocol: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.

Table 5: Illustrative ¹H NMR Spectroscopic Data for a Fluoroquinolone (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.5 - 9.0 | m | 3H | Pyrazine protons |

| 7.0 - 8.0 | m | 5H | Aromatic protons |

| 4.0 - 4.5 | m | 4H | -CH₂-N- protons |

| 3.0 - 3.8 | m | 10H | Aliphatic protons |

| 2.5 | s | 3H | -NCH₃ protons |

| 1.5 - 2.2 | m | 8H | Aliphatic protons |

Table 6: Illustrative ¹³C NMR Spectroscopic Data for a Fluoroquinolone (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (ketone) |

| ~165 | C=O (amide) |

| 140 - 160 | Aromatic carbons, C-F |

| 110 - 135 | Aromatic carbons |

| 40 - 60 | Aliphatic carbons (C-N) |

| 20 - 40 | Aliphatic carbons |

Key Spectroscopic Techniques for this compound Analysis

The interplay of various spectroscopic methods is crucial for the unambiguous structure elucidation of this compound. The following diagram illustrates the contribution of each technique.

Conclusion

The structural elucidation of this compound is a meticulous process that requires the synergistic application of multiple spectroscopic techniques. While specific spectral data for this compound is not widely published, the established methodologies for analyzing fluoroquinolone antibiotics provide a clear roadmap for its characterization. Through the careful acquisition and interpretation of UV-Vis, IR, MS, and a full suite of NMR data, the precise molecular architecture of this compound can be unequivocally confirmed, ensuring its identity, purity, and quality for research and drug development purposes.

References

The G-Quadruplex Binding Landscape of Quarfloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quarfloxacin (CX-3543), a fluoroquinolone derivative, has been a subject of significant interest in oncology due to its pioneering role as a G-quadruplex (G4) interactive agent that entered human clinical trials[1]. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for G-quadruplex structures. It delves into the quantitative data available, details the experimental protocols used for its characterization, and visualizes its mechanism of action. While direct high-affinity binding to G-quadruplexes has been recently questioned, its cellular activity, particularly its ability to disrupt the nucleolin-rDNA G-quadruplex interaction, underscores a complex mode of action with significant implications for cancer therapeutics. This document aims to be a critical resource for researchers engaged in the study of G-quadruplex ligands and their therapeutic development.

Quantitative Analysis of G-Quadruplex Binding Affinity and Selectivity

Quantitative characterization of a ligand's binding affinity for its target and its selectivity over other potential binding sites are paramount in drug development. For this compound, the available data, supplemented with findings from its close analogue CX-5461, provides insights into its interaction with G-quadruplex structures.

This compound (CX-3543) Binding and Activity Data

Recent comprehensive biophysical analysis has characterized this compound as exhibiting weak affinity for a range of G-quadruplex structures in FRET-melting, G4-FID, and Surface Plasmon Resonance (SPR) assays[2]. While specific dissociation constants (Kd) from these direct binding assays are not prominently reported in the literature, its biological activity is well-documented through inhibition constants (Ki) and half-maximal inhibitory or effective concentrations (IC50/EC50).

| Parameter | G-Quadruplex Target | Value (µM) | Assay | Reference |

| Ki | Nucleolin/rDNA G-quadruplex complex disruption | 0.15 - 1.0 | Electrophoretic Mobility Shift Assay (EMSA) | [3] |

| IC50 | RNA Polymerase I Elongation Inhibition | 3.3 | Nuclear Run-on Assay | [3] |

| Average IC50 | Cell Viability (multiple tumor cell lines) | ~1.0 | Alamar Blue Assay | [3] |

| EC50 | Plasmodium falciparum | 0.1274 | Malaria SYBR Green I Assay (MSF) | [4] |

G-Quadruplex Stabilization and Selectivity Profile of Analogue CX-5461

CX-5461 is a close analogue of this compound that has also advanced to clinical trials. FRET-melting assays have been employed to determine its ability to stabilize various G-quadruplex structures, providing a measure of its binding selectivity. The change in melting temperature (ΔTm) upon ligand binding is a direct indicator of stabilization.

| G-Quadruplex Structure | ΔTm (°C) | G-Quadruplex Location | Reference |

| Human Telomeric | ~30 | Telomere ends | [5] |

| c-KIT1 | ~27 | Promoter of c-KIT oncogene | [5] |

| c-Myc | ~25 | Promoter of c-MYC oncogene | [5] |

| Duplex DNA | ~10 | Non-specific double-stranded DNA | [5] |

These data for CX-5461 demonstrate a preferential stabilization of G-quadruplex structures over duplex DNA, a desirable characteristic for a G4-targeting agent.

Calculated Binding Energies of Analogue CX-5461

Molecular dynamics simulations have provided theoretical insights into the binding energies of CX-5461 with various DNA structures. These calculations support the experimental findings of preferential G-quadruplex binding.

| DNA Structure | Calculated Binding Energy (kcal/mol) | Method | Reference |

| Human Telomeric G4 | -28.6 | MM/PBSA | [5][6] |

| c-KIT1 G4 | -23.9 | MM/PBSA | [5][6] |

| c-Myc G4 | -22.0 | MM/PBSA | [5][6] |

| Duplex DNA | -15.0 | MM/PBSA | [5][6] |

Experimental Protocols

The characterization of this compound and other G-quadruplex ligands relies on a suite of biophysical and cellular assays. This section details the methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G-quadruplex unfolds, separating the donor and quencher, leading to an increase in fluorescence. The Tm is the temperature at which 50% of the DNA is unfolded.

Detailed Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a 5'-fluorescent donor (e.g., 6-carboxyfluorescein, FAM) and a 3'-quencher (e.g., 6-carboxytetramethylrhodamine, TAMRA). The oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl/90 mM LiCl.

-

Ligand Preparation: The test compound (e.g., this compound) is prepared as a stock solution in DMSO and diluted to the desired final concentration (typically 1 µM).

-

Assay Setup: In a 96-well or 384-well plate, the labeled oligonucleotide solution is mixed with either the ligand solution or a vehicle control (DMSO).

-

Melting Curve Analysis: The plate is placed in a real-time PCR instrument. The fluorescence intensity of the donor is monitored as the temperature is gradually increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in increments of 1°C per minute.

-

Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with ligand) - Tm (without ligand).

Caption: FRET-melting assay workflow.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics and affinity between a ligand and an immobilized target.

Principle: A G-quadruplex-forming DNA is immobilized on a sensor chip. A solution containing the ligand of interest (the analyte) is flowed over the chip surface. Binding of the analyte to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). The rates of association (ka) and dissociation (kd) can be determined, and the equilibrium dissociation constant (Kd) is calculated as kd/ka.

Detailed Protocol:

-

Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is used. Biotinylated G-quadruplex DNA is diluted in a running buffer (e.g., HBS-EP+) to a concentration of ~50 nM and injected over the sensor surface for immobilization. A reference flow cell is prepared by immobilizing a non-G-quadruplex-forming DNA or left blank to subtract non-specific binding.

-

Analyte Preparation: this compound is serially diluted in the running buffer to a range of concentrations (e.g., 0.1 to 10 µM).

-

Binding Analysis: The analyte solutions are injected over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min). The association phase is monitored during the injection, followed by a dissociation phase where only the running buffer is flowed over the chip.

-

Data Analysis: The sensorgrams (RU versus time) from the reference flow cell are subtracted from the active flow cell data. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the affinity constant (Kd).

Caption: Surface Plasmon Resonance (SPR) workflow.

PCR Stop Assay

This assay assesses the ability of a ligand to stabilize a G-quadruplex structure within a DNA template and thereby impede the progression of a DNA polymerase.

Principle: A DNA template containing a G-quadruplex-forming sequence is used for a PCR reaction. In the presence of a G-quadruplex stabilizing ligand, the formation of the G4 structure is favored. This stable structure acts as a roadblock for the DNA polymerase, leading to a truncated PCR product or a reduction in the full-length product.

Detailed Protocol:

-

Template and Primer Design: A DNA template containing a known G-quadruplex forming sequence is designed. A forward primer and a reverse primer flanking this sequence are also designed. One of the primers is typically labeled with a fluorescent dye (e.g., FAM) for visualization.

-

Reaction Setup: A PCR reaction mixture is prepared containing the DNA template (e.g., 20 nM), primers (e.g., 200 nM each), dNTPs, Taq DNA polymerase, and PCR buffer.

-

Ligand Addition: Increasing concentrations of this compound (e.g., 0.1 to 50 µM) are added to separate reaction tubes. A control reaction without the ligand is also prepared.

-

PCR Amplification: The PCR is performed with an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension. The extension time should be sufficient for the polymerase to synthesize the full-length product in the absence of a G-quadruplex block.

-

Product Analysis: The PCR products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled DNA fragments are visualized using a gel imager. The formation of a shorter "stop" product or a decrease in the intensity of the full-length product with increasing ligand concentration indicates G-quadruplex stabilization.

Caption: Principle of the PCR Stop Assay.

Cellular Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound in cancer cells involves its accumulation in the nucleolus and the disruption of ribosome biogenesis[1][7]. This is achieved by interfering with the interaction between the nucleolar protein nucleolin and G-quadruplex structures present in ribosomal DNA (rDNA).

Signaling Pathway of this compound-Induced Apoptosis:

-

Nucleolar Accumulation: this compound preferentially accumulates in the nucleolus of cancer cells.

-

Nucleolin/rDNA G4 Disruption: Within the nucleolus, this compound disrupts the binding of nucleolin to G-quadruplex structures on the non-template strand of rDNA[5]. Nucleolin is essential for the elongation step of RNA Polymerase I (Pol I) transcription.

-

Nucleolin Redistribution: The displacement of nucleolin from rDNA G-quadruplexes leads to its redistribution from the nucleolus to the nucleoplasm.

-

Inhibition of rRNA Synthesis: The disruption of the nucleolin-rDNA complex and subsequent nucleolin redistribution inhibits the elongation of pre-rRNA transcripts by Pol I.

-

Ribosomal Stress and p53 Activation: The inhibition of ribosome biogenesis induces a cellular stress response known as nucleolar or ribosomal stress. This stress leads to the activation of the tumor suppressor protein p53.

-

Apoptosis Induction: Activated p53 triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Caption: this compound's mechanism of action.

Conclusion

This compound stands as a seminal compound in the field of G-quadruplex-targeted cancer therapy. While recent evidence suggests its direct binding affinity to G-quadruplexes may be weaker than initially thought, its well-defined mechanism of action centered on the disruption of the nucleolin-rDNA G-quadruplex interaction provides a compelling case for its biological significance. The quantitative data on its inhibitory activities, coupled with the selectivity profile of its analogue CX-5461, offer a solid foundation for further research and development. The detailed experimental protocols and the visualized signaling pathway presented in this guide are intended to equip researchers with the necessary tools and knowledge to advance the understanding and application of G-quadruplex-interactive agents in the pursuit of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Dynamics Study on the Binding of an Anticancer DNA G-Quadruplex Stabilizer, CX-5461, to Human Telomeric, c-KIT1, and c-Myc G-Quadruplexes and a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrowan.com [researchwithrowan.com]

- 7. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mapping the Binding Sites of Quarfloxacin on G-quadruplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quarfloxacin (CX-3543) is a pioneering G-quadruplex (G4) interactive agent that has progressed to clinical trials.[1] G-quadruplexes are non-canonical four-stranded secondary structures formed in guanine-rich regions of DNA and RNA. These structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention, particularly in oncology.[2] this compound was initially designed to target the G-quadruplex within the promoter of the c-MYC oncogene.[3] However, its primary mechanism of action is now understood to involve the disruption of the interaction between the nucleolin protein and G-quadruplexes located in ribosomal DNA (rDNA).[4][5] This interference with rRNA biogenesis leads to the inhibition of ribosome synthesis and subsequent apoptosis in cancer cells.[4]

This technical guide provides an in-depth overview of the methodologies employed to map the binding sites of this compound on G-quadruplex structures. It is intended for researchers and professionals in the field of drug development seeking to understand and apply these techniques. The guide details key experimental protocols, presents available quantitative data for this compound-G4 interactions, and visualizes the underlying processes and workflows.

Quantitative Analysis of this compound-G-quadruplex Interactions

The interaction of this compound with G-quadruplex structures has been quantified using various biophysical techniques. The following tables summarize the available data, providing insights into the affinity and stabilizing effects of this compound on different G4 structures.

Table 1: Inhibition of Nucleolin/rDNA G-quadruplex Complex Formation by this compound

| G-quadruplex Target | Assay | Parameter | Value (µM) |

| rDNA G-quadruplexes | Electrophoretic Mobility Shift Assay (EMSA) | Ki | 0.15 - 1.0 |

| Data from Drygin et al. (2008).[5] |

Table 2: Thermal Stabilization of G-quadruplexes by this compound

| G-quadruplex Type | Assay | Parameter | Value (°C) |

| Various G4s | FRET Melting Assay | ΔTm | > 15 |

| Data from Cogoi et al. (2023).[6] |

Experimental Protocols

The characterization of this compound's binding to G-quadruplexes relies on a suite of biophysical and biochemical assays. Below are detailed protocols for the key experimental techniques.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are a high-throughput method to assess the thermal stabilization of G-quadruplex DNA upon ligand binding.[7] An increase in the melting temperature (Tm) of the G4 structure in the presence of a ligand indicates a stabilizing interaction.

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other.

-

Annealing: The dual-labeled oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl/90 mM LiCl. The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.

-

Ligand Addition: The annealed G-quadruplex solution is aliquoted into a 96-well PCR plate. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A control with the solvent alone is also prepared.

-

FRET Measurement: The fluorescence is monitored in a real-time PCR instrument. The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in increments of 1°C per minute. The fluorescence is recorded at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the midpoint of the fluorescence transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[8] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Protocol:

-

Sample Preparation: The G-quadruplex-forming oligonucleotide is prepared and annealed in a suitable buffer (e.g., phosphate (B84403) buffer with KCl). The sample is thoroughly degassed to prevent air bubbles during the experiment. This compound is dissolved in the same buffer and also degassed.

-

Instrument Setup: The ITC instrument is cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).

-

Titration: The G-quadruplex solution is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe. A series of small, precise injections of the this compound solution into the G-quadruplex solution are performed.

-

Data Acquisition: The heat change associated with each injection is measured and recorded.

-

Data Analysis: The raw data, a series of heat-flow peaks, are integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to G-quadruplex. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about G-quadruplexes and their complexes with ligands in solution.[9] Chemical shift perturbation experiments can identify the specific nucleotides involved in the binding interaction.

Protocol:

-

Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide (typically 0.1-1.0 mM) is prepared in an appropriate NMR buffer (e.g., phosphate buffer with KCl in 90% H₂O/10% D₂O). The sample is annealed to ensure proper folding.

-

1D ¹H NMR Spectra Acquisition: A series of 1D ¹H NMR spectra are recorded for the G-quadruplex alone and after the addition of increasing concentrations of this compound. The imino proton region (10-12 ppm) is particularly informative as it is characteristic of G-tetrad formation.

-

Chemical Shift Perturbation Analysis: Changes in the chemical shifts of the G-quadruplex protons upon addition of this compound are monitored. Significant chemical shift perturbations indicate that the corresponding protons are in or near the binding site.

-

2D NMR for Structural Elucidation (Optional): For a more detailed structural analysis, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed on the this compound-G-quadruplex complex. NOESY provides information about through-space proximities between protons, which can be used to determine the three-dimensional structure of the complex.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA or ligand-DNA interactions based on the different migration of free DNA and the complex through a non-denaturing polyacrylamide gel. This technique was used to determine the inhibitory constant (Ki) of this compound for the Nucleolin/rDNA G-quadruplex complex.[10]

Protocol:

-

Probe Labeling: The G-quadruplex-forming oligonucleotide is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled G-quadruplex probe is incubated with the target protein (e.g., Nucleolin) in a binding buffer to allow for complex formation.

-

Competition: Increasing concentrations of this compound are added to the binding reaction to compete with the protein for binding to the G-quadruplex.

-

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis. The free probe will migrate faster than the protein-bound probe.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

-

Data Analysis: The intensities of the bands corresponding to the free and bound probe are quantified. The concentration of this compound that inhibits 50% of the protein-DNA complex formation (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of this compound-G-quadruplex interactions.

Caption: Experimental workflow for G4-ligand interaction analysis.

Caption: Mechanism of action of this compound.

References

- 1. diva-portal.org [diva-portal.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy [mdpi.com]

- 7. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

Quarfloxacin's Interaction with G-Quadruplex DNA: A Technical Overview of Binding Kinetics and Thermodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quarfloxacin (CX-3543) is a fluoroquinolone derivative that has garnered significant attention as a G-quadruplex (G4) binding agent. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of key cellular processes, including gene expression and telomere maintenance. The ability of small molecules like this compound to selectively target and stabilize these structures has made them promising candidates for anticancer therapies. This technical guide provides an in-depth overview of the binding kinetics and thermodynamics of this compound with G-quadruplex DNA, summarizing available data, detailing relevant experimental protocols, and illustrating key concepts through signaling and workflow diagrams.

This compound's G-Quadruplex Binding Profile

This compound's primary mechanism of action involves the disruption of the interaction between the nucleolin protein and G-quadruplex structures within ribosomal DNA (rDNA). This interference with ribosome biogenesis is a key factor in its antitumor activity. While extensive research has confirmed this binding, detailed public data on the specific kinetic and thermodynamic parameters from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) is limited. However, binding affinity has been reported from electrophoretic mobility shift assays (EMSA).

Data Presentation: Quantitative Binding Data

The following table summarizes the available quantitative data for the interaction of this compound with rDNA G-quadruplexes. It is important to note that this data is derived from competitive binding assays rather than direct kinetic or thermodynamic measurements.

| Ligand | G-Quadruplex Target | Method | Binding Parameter (Ki) | Reference |

| This compound (CX-3543) | rDNA G-quadruplexes | EMSA | 0.15 - 1.0 µM | [1] |

Experimental Protocols

To provide a comprehensive understanding of how the binding kinetics and thermodynamics of G4-ligand interactions are studied, this section details the methodologies for two key experimental techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). While specific protocols for this compound are not publicly detailed, the following represent standard procedures for characterizing small molecule interactions with G-quadruplexes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation:

-

The G-quadruplex forming oligonucleotide is synthesized, purified (typically by HPLC), and quantified by UV-Vis spectroscopy.

-

The oligonucleotide is annealed in a buffer containing a stabilizing cation (e.g., 100 mM KCl) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

This compound is dissolved in the same buffer to the desired concentration. The buffer from the G4 solution is often used for the ligand solution to minimize heat of dilution effects.

-

Both the G-quadruplex solution and the this compound solution are thoroughly degassed to prevent air bubbles from interfering with the measurement.

-

-

ITC Experiment:

-

The G-quadruplex solution is loaded into the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small, precise injections of the this compound solution into the sample cell are performed.

-

The heat change associated with each injection is measured. A control experiment, injecting the ligand into the buffer alone, is also performed to determine the heat of dilution.

-

-

Data Analysis:

-

The heat of dilution is subtracted from the experimental data.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.

-

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (the G-quadruplex) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Methodology:

-

Sensor Chip Preparation:

-

A streptavidin-coated sensor chip is typically used.

-

A biotinylated G-quadruplex forming oligonucleotide is synthesized and purified.

-

The oligonucleotide is annealed in a suitable buffer (e.g., containing 100 mM KCl) to form the G-quadruplex structure.

-

The biotinylated G-quadruplex is then immobilized on the streptavidin sensor chip.

-

-

SPR Experiment:

-

A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.

-

A series of concentrations of this compound (the analyte) are injected over the surface. The binding of this compound to the immobilized G-quadruplex is monitored as a change in the refractive index, which is proportional to the mass change on the surface. This is the association phase.

-

After the injection of this compound, the running buffer is flowed over the surface again, and the dissociation of the this compound-G4 complex is monitored. This is the dissociation phase.

-

The sensor surface is regenerated between different analyte concentrations if necessary, using a solution that disrupts the interaction without denaturing the immobilized G-quadruplex.

-

-

Data Analysis:

-

The sensorgrams (plots of response units versus time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants, kon and koff.

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).

-

Visualizations

Experimental Workflow for G-Quadruplex Binding Analysis

The following diagram illustrates a typical experimental workflow for characterizing the binding of a small molecule like this compound to a G-quadruplex structure.

Signaling Pathway: Mechanism of this compound Action

This diagram illustrates the proposed mechanism of action for this compound, highlighting its role in disrupting the nucleolin-rDNA G-quadruplex interaction, which ultimately leads to the inhibition of ribosome biogenesis and apoptosis in cancer cells.

Conclusion

References

Quarfloxacin (CX-3543): A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quarfloxacin (also known as CX-3543) is a fluoroquinolone derivative that has demonstrated potent anti-cancer activity. Unlike many other fluoroquinolones that target topoisomerase II, this compound exhibits a novel mechanism of action centered on the disruption of ribosomal RNA (rRNA) biogenesis, a pathway often dysregulated in cancer cells. This technical guide provides an in-depth exploration of this compound's core mechanism of action, detailing its molecular interactions, downstream cellular consequences, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of rRNA Biogenesis

The primary anti-cancer effect of this compound stems from its ability to selectively inhibit the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes essential for protein synthesis and cell growth.[1][2][3] This inhibition is achieved through a highly specific molecular interaction within the nucleolus, the site of ribosome biogenesis.

This compound targets and disrupts the interaction between the nucleolin protein and a G-quadruplex DNA structure formed in the ribosomal DNA (rDNA) template.[1][4] Nucleolin is a key protein that binds to these G-quadruplex structures and is essential for the elongation step of rRNA transcription by RNA Polymerase I (Pol I).[4] By interfering with this critical protein-DNA complex, this compound effectively halts Pol I-mediated transcription, leading to a shutdown of rRNA synthesis.[2][4] This targeted disruption of rRNA biogenesis induces a state of "nucleolar stress" within the cancer cell.

Notably, this mechanism is distinct from that of many other fluoroquinolones, as this compound does not function as a topoisomerase II poison.[2]

Cellular Localization

This compound is a fluorescent molecule that has been observed to rapidly accumulate in the nucleoli of cancer cells, the site of its primary molecular target.[2] This localized concentration enhances its efficacy and selectivity in disrupting rRNA synthesis.

Downstream Cellular Effects

The inhibition of rRNA biogenesis by this compound triggers a cascade of downstream events that culminate in the selective elimination of cancer cells.

Induction of Apoptosis

A primary consequence of this compound-induced nucleolar stress is the induction of apoptosis, or programmed cell death.[1][3][5] The inhibition of ribosome production is a potent signal for apoptosis in cancer cells, which are highly dependent on robust protein synthesis to maintain their rapid growth and proliferation.[6] While the precise apoptotic signaling pathway activated by this compound is a subject of ongoing research, the inhibition of nucleolin itself has been linked to the activation of apoptotic pathways.[7][8] In colon cancer cells, this compound has been shown to promote apoptosis through the downregulation of the long non-coding RNA CCAT1.[9]

Cell Cycle Arrest

Disruption of nucleolin function and the stabilization of G-quadruplex structures are known to induce cell cycle arrest.[1][3] While specific studies on this compound's effect on the cell cycle are limited, G-quadruplex stabilizers have been shown to cause M-phase cell cycle arrest.[3] It is plausible that by targeting the nucleolin/G-quadruplex complex, this compound may also modulate cell cycle progression, contributing to its anti-proliferative effects.

Role of Reactive Oxygen Species (ROS)

While some fluoroquinolones have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, the direct role of ROS in the mechanism of action of this compound is not well-established in the currently available literature. The primary mechanism appears to be the direct inhibition of rRNA synthesis.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound (CX-3543) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 for rRNA Synthesis Inhibition (µM) | Reference |

| A549 | Lung Carcinoma | 1.8 | [2] |

| HCT-116 | Colon Carcinoma | 4.3 | [4] |

| Cell Line | Cancer Type | IC50 for Cell Viability (µM) | Reference |

| Multiple Cancer Cell Lines | Various | Average of 2.36 | [2] |

| A549 | Lung Carcinoma | ~1.0 | [4] |

| HCT-116 | Colon Carcinoma | ~1.0 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | ~1.0 | [4] |

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism and Apoptosis Induction

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Assessing rRNA Synthesis Inhibition

Caption: Workflow for measuring rRNA synthesis inhibition.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Nucleolin-rDNA Interaction

This protocol is adapted from standard ChIP procedures and tailored for assessing the effect of this compound on the interaction between nucleolin and rDNA.

1. Cell Culture and Cross-linking:

-

Plate cancer cells (e.g., A549) and grow to 80-90% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified time (e.g., 2-4 hours).

-

Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

-

Scrape cells and resuspend in cell lysis buffer containing protease inhibitors.

-

Incubate on ice for 10 minutes.

-

Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with an anti-nucleolin antibody or a negative control IgG overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and then Proteinase K to digest RNA and protein.

5. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analyze the enrichment of specific rDNA sequences by quantitative real-time PCR (qPCR) using primers specific for G-quadruplex forming regions of the rDNA promoter.

Nuclear Run-on Assay for rRNA Synthesis

This protocol is designed to measure the rate of rRNA transcription in isolated nuclei.

1. Isolation of Nuclei:

-

Treat cultured cancer cells with this compound or vehicle control.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in a hypotonic buffer and incubate on ice to swell the cells.

-

Lyse the cells using a Dounce homogenizer.

-

Pellet the nuclei by centrifugation and resuspend in a storage buffer.

2. In Vitro Transcription:

-

Mix the isolated nuclei with a reaction buffer containing ATP, GTP, CTP, and radiolabeled UTP (e.g., [α-³²P]UTP).

-

Incubate at 30°C for a short period (e.g., 15-30 minutes) to allow for the elongation of pre-initiated transcripts.

-

Stop the reaction by adding a stop buffer and treat with DNase I to remove the DNA template.

3. RNA Isolation and Purification:

-

Isolate the radiolabeled nascent RNA using a standard RNA extraction method (e.g., TRIzol).

-

Purify the RNA to remove unincorporated nucleotides.

4. Hybridization and Detection:

-

Hybridize the labeled RNA to a membrane containing immobilized DNA probes specific for pre-rRNA sequences.

-

Wash the membrane to remove non-specific hybridization.

-

Detect the radioactive signal using a phosphorimager or autoradiography.

-

Quantify the signal to determine the rate of rRNA synthesis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.

1. Cell Treatment:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).

-

Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Excite FITC at 488 nm and detect emission at ~530 nm.

-

Excite PI at 488 nm and detect emission at >670 nm.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

4. Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion

This compound represents a promising class of anti-cancer agents with a distinct mechanism of action. By targeting the nucleolin/rDNA G-quadruplex complex, it effectively inhibits rRNA biogenesis, a pathway frequently upregulated in malignant cells. This leads to the induction of apoptosis and provides a selective means of targeting cancer cells. The in-depth understanding of its molecular interactions and cellular consequences, as outlined in this guide, is crucial for the continued development and optimization of this and similar compounds for cancer therapy. Further research into the specific downstream signaling pathways, particularly those governing apoptosis and potential cell cycle effects, will provide a more complete picture of this compound's anti-neoplastic activity.

References

- 1. What are NCL inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. A G-quadruplex Stabilizer Induces M-phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RNA Polymerase I with Hernandonine Inhibits Ribosomal RNA Synthesis and Tumor Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of nucleolin leads to nucleolar disruption, cell cycle arrest and defects in centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CX-3543 Promotes Cell Apoptosis through Downregulation of CCAT1 in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quarfloxacin-Nucleolin Interaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quarfloxacin (CX-3543) is a fluoroquinolone derivative that has demonstrated potent anti-cancer activity by targeting the interaction between nucleolin and G-quadruplex structures within ribosomal DNA (rDNA). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate this process. Quantitative data are summarized for comparative analysis, and detailed protocols for essential experiments are provided to facilitate further research in this area.

Introduction

Nucleolin is a ubiquitously expressed nucleolar phosphoprotein that plays a crucial role in ribosome biogenesis, including the regulation of RNA Polymerase I (Pol I)-mediated transcription of rDNA.[1] In many cancer cells, the machinery for ribosome synthesis is upregulated to support rapid proliferation. Nucleolin has been shown to bind with high affinity to G-quadruplexes, which are non-canonical four-stranded DNA structures that can form in guanine-rich sequences, such as those found in the promoter region of rDNA.[2][3] The interaction between nucleolin and these G-quadruplexes is critical for efficient rRNA synthesis.

This compound is a small molecule that selectively disrupts this vital interaction.[1] By binding to the G-quadruplex structures in the rDNA, this compound displaces nucleolin, leading to the inhibition of Pol I transcription and subsequent induction of apoptosis in cancer cells.[4][5] This targeted mechanism of action makes this compound a promising candidate for cancer therapy.

Quantitative Data Presentation

The interaction between this compound, nucleolin, and rDNA G-quadruplexes has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available in the literature.

| Interaction | Parameter | Value | Assay | Reference |

| Nucleolin - rDNA G-quadruplex | Kd | < 10 nM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |

| Nucleolin - G4 DNA | Kd | 1 nM | Gel Mobility Shift Assay | [2][3] |

| This compound - Disruption of Nucleolin/rDNA G-quadruplex complex | Ki | 0.15 - 1.0 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |

Table 1: Binding Affinities and Inhibition Constants

| Compound | Effect | Cell Line | Parameter | Value | Assay | Reference |